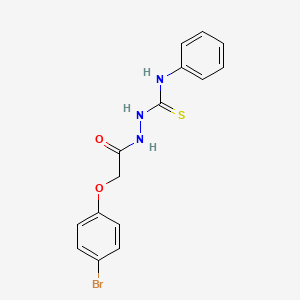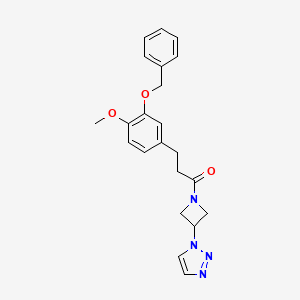![molecular formula C27H27N3O2S B2575748 1-(3-(methylthio)phenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one CAS No. 847397-83-5](/img/structure/B2575748.png)
1-(3-(methylthio)phenyl)-4-(1-(3-phenoxypropyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the pyrrolidin-2-one group might undergo reactions typical of lactams, such as ring-opening. The benzo[d]imidazole group might participate in electrophilic substitution reactions .Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research on heterocyclic compounds, including those related to the query compound, has led to the development of novel synthetic methods for various derivatives. For instance, the synthesis of heterocycles from pyrazoloylhydroximoyl chloride has been explored, resulting in compounds with potential applications in medicinal chemistry and materials science (Zohdi, Osman, & Abdelhamid, 1997). These synthetic methodologies could potentially be applied or adapted for the synthesis of the compound , exploring its utility in similar applications.
Antiviral and Anticancer Properties
Certain imidazo[1,2-a]pyridine derivatives, structurally similar to the query compound, have been designed and prepared for testing as antirhinovirus agents, showcasing the potential of these compounds in antiviral research (Hamdouchi et al., 1999). Additionally, novel terpyridine-skeleton molecule derivatives have shown to inhibit tumor growth and metastasis by targeting topoisomerases, indicating a promising avenue for anticancer research (Kwon et al., 2015). These findings suggest that the compound may possess similar biological activities, warranting further investigation into its antiviral and anticancer potential.
Materials Science Applications
Compounds with imidazole and pyrrolidine derivatives have been explored for various applications in materials science, including the synthesis of luminescent materials and polyimides with high thermal stability and solubility (Volpi et al., 2017). Such research underscores the potential of the query compound in the development of new materials with unique optical and thermal properties.
properties
IUPAC Name |
1-(3-methylsulfanylphenyl)-4-[1-(3-phenoxypropyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O2S/c1-33-23-12-7-9-21(18-23)30-19-20(17-26(30)31)27-28-24-13-5-6-14-25(24)29(27)15-8-16-32-22-10-3-2-4-11-22/h2-7,9-14,18,20H,8,15-17,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSALISFMJPTLCG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCOC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl (4-oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetate](/img/structure/B2575669.png)

![Tert-butyl 2-[3-(4-hydroxyphenyl)propanoylamino]acetate](/img/structure/B2575672.png)
![(3-Fluoro-8-azabicyclo[3.2.1]octan-8-yl)-(2-methyl-1,3-thiazol-4-yl)methanone](/img/structure/B2575676.png)

![N-(1-cyanocyclopentyl)-2-{2-[(1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2575679.png)





![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(4-nitrophenyl)acetamide](/img/structure/B2575687.png)